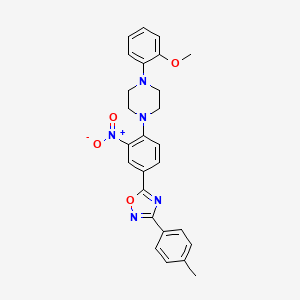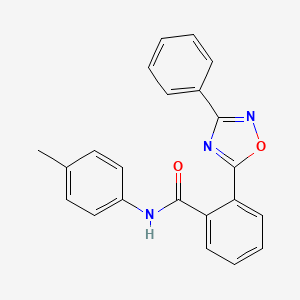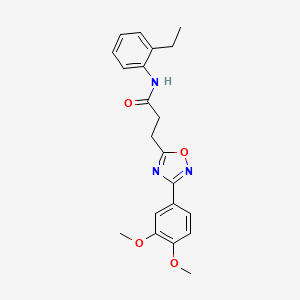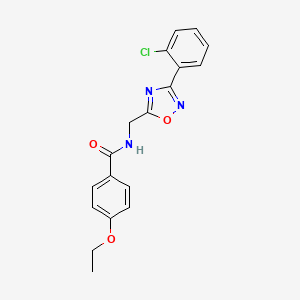
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxybenzamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPOP and has been the subject of numerous studies investigating its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of CPOP is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Studies have shown that CPOP can inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are essential for cancer cell replication.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, CPOP has also been shown to have a range of other biochemical and physiological effects. Studies have shown that CPOP can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). This suggests that CPOP may have potential applications in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of CPOP is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, there are also limitations to its use in lab experiments. CPOP is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on CPOP. One area of interest is in the development of novel cancer therapies based on CPOP. Another area of research is in the investigation of the biochemical and physiological effects of CPOP, which may have applications in the treatment of a range of diseases. Finally, further research is needed to fully understand the mechanism of action of CPOP, which may lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of CPOP involves the reaction of 2-chlorobenzaldehyde with ethyl glycinate hydrochloride to form an intermediate compound. This intermediate is then reacted with 3-amino-5-mercapto-1,2,4-triazole to form the final product, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxybenzamide.
Applications De Recherche Scientifique
CPOP has been the subject of numerous studies investigating its potential therapeutic applications. One of the key areas of research has been in the field of cancer treatment. Studies have shown that CPOP has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-24-13-9-7-12(8-10-13)18(23)20-11-16-21-17(22-25-16)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAWRHPQLSXAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

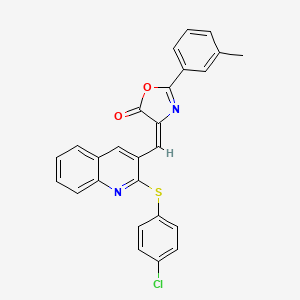
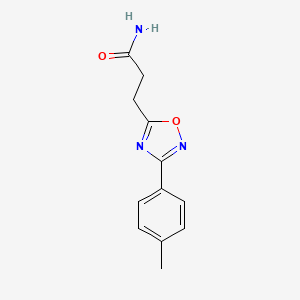
![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)


![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)




